2(1H)-Pyridinone, 1-cyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 1-cyclohexyl- is a heterocyclic organic compound that features a pyridinone ring substituted with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-cyclohexyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable pyridine derivative, followed by cyclization to form the desired pyridinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Pyridinone, 1-cyclohexyl- may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1-cyclohexyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
2(1H)-Pyridinone, 1-cyclohexyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2(1H)-Pyridinone, 1-cyclohexyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 1-methyl-
- 2(1H)-Pyridinone, 1-ethyl-
- 2(1H)-Pyridinone, 1-propyl-
Uniqueness
2(1H)-Pyridinone, 1-cyclohexyl- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties
Properties
CAS No. |
52200-46-1 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-cyclohexylpyridin-2-one |
InChI |
InChI=1S/C11H15NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
InChI Key |
SGTXYQQLTUJIJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.